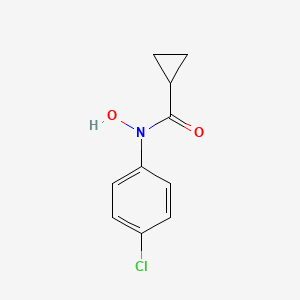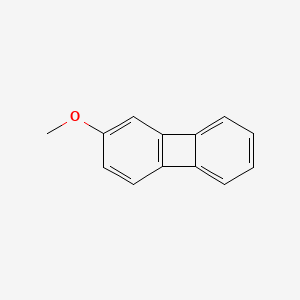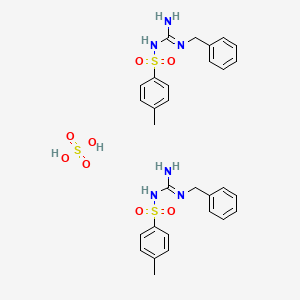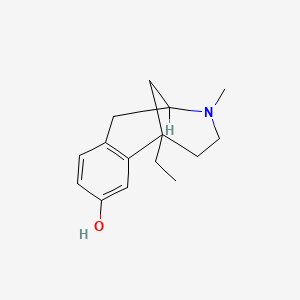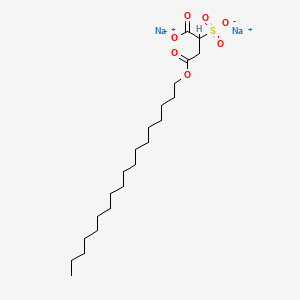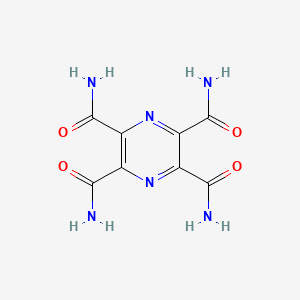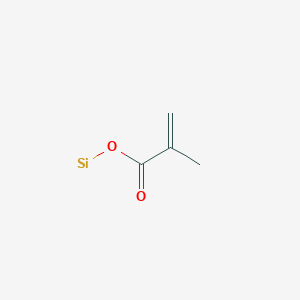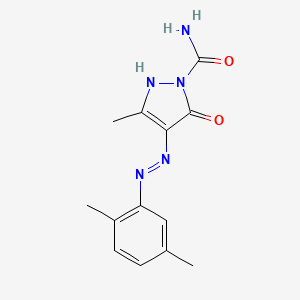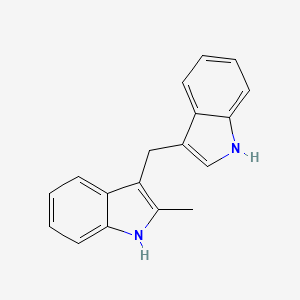
1H-Indole, 3-(1H-indol-3-ylmethyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 3-(1H-indol-3-ylmethyl)-2-methyl- is a compound belonging to the indole family, which is a class of heterocyclic aromatic organic compounds. Indoles are widely recognized for their presence in a variety of natural products and pharmaceuticals. This particular compound features a unique structure with two indole units connected by a methylene bridge and an additional methyl group at the 2-position of one of the indole rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 3-(1H-indol-3-ylmethyl)-2-methyl- can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole rings. This method typically involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core . The subsequent N-alkylation of the indole with appropriate alkyl halides can introduce the desired substituents .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes that optimize yield and purity. The use of microwave irradiation has been reported to significantly reduce reaction times and improve yields in the Fischer indole synthesis . Additionally, the availability of commercially accessible starting materials, such as aryl hydrazines and alkyl halides, facilitates the large-scale production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indole, 3-(1H-indol-3-ylmethyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole-3-carboxylic acids.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Electrophilic substitution reactions are common, where electrophiles replace hydrogen atoms on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens, nitro groups, and sulfonic acids are used under acidic or basic conditions.
Major Products:
Oxidation: Indole-3-carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Various substituted indoles depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1H-Indole, 3-(1H-indol-3-ylmethyl)-2-methyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-Indole, 3-(1H-indol-3-ylmethyl)-2-methyl- involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1H-Indole-3-acetic acid: A plant hormone involved in growth regulation.
1H-Indole-3-carboxaldehyde: Used in the synthesis of various indole derivatives.
1H-Indole-3-ethanamine: Known for its psychoactive properties.
Uniqueness: 1H-Indole, 3-(1H-indol-3-ylmethyl)-2-methyl- is unique due to its dual indole structure connected by a methylene bridge, which imparts distinct chemical and biological properties compared to other indole derivatives .
Eigenschaften
CAS-Nummer |
22546-09-4 |
|---|---|
Molekularformel |
C18H16N2 |
Molekulargewicht |
260.3 g/mol |
IUPAC-Name |
3-(1H-indol-3-ylmethyl)-2-methyl-1H-indole |
InChI |
InChI=1S/C18H16N2/c1-12-16(15-7-3-5-9-18(15)20-12)10-13-11-19-17-8-4-2-6-14(13)17/h2-9,11,19-20H,10H2,1H3 |
InChI-Schlüssel |
TYARHLBPQIKGDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1)CC3=CNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


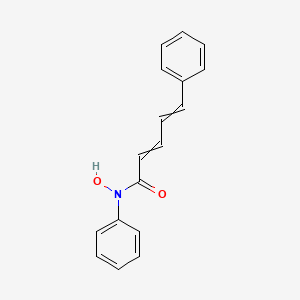
![5-[(4-Methoxyphenyl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B14707676.png)
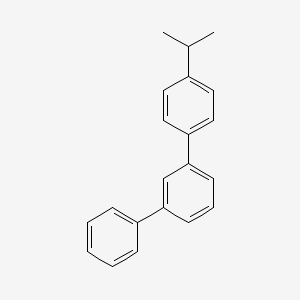
![4-Thiazolidinone, 5-[(4-nitrophenyl)azo]-3-phenyl-2-thioxo-](/img/structure/B14707683.png)

![Tetracyclo[14.3.1.12,6.19,13]docosa-1(20),2,4,6(22),9,11,13(21),16,18-nonaene](/img/structure/B14707696.png)
